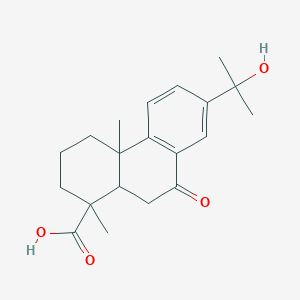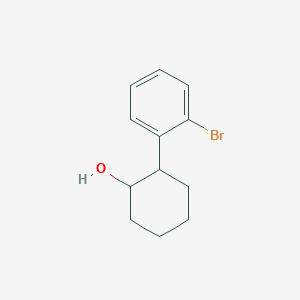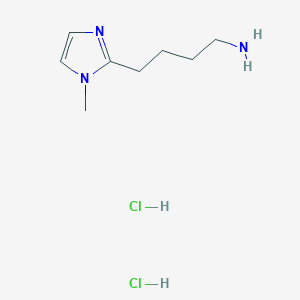![molecular formula C11H7IN4 B12310397 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and pyridine moieties in the structure enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodopyridine with a suitable pyrazole derivative in the presence of a base and a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
科学研究应用
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and interactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodine and pyridine groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyridine: Shares structural similarities and is studied for its medicinal properties.
Uniqueness
3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom and the pyridine ring, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure also contributes to its specificity and binding affinity in biological applications.
属性
分子式 |
C11H7IN4 |
|---|---|
分子量 |
322.10 g/mol |
IUPAC 名称 |
3-iodo-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H7IN4/c12-9-7-15-16-10(3-6-14-11(9)16)8-1-4-13-5-2-8/h1-7H |
InChI 键 |
SVKDWTSUFSIPGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC=NC3=C(C=NN23)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)


![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)

![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)






